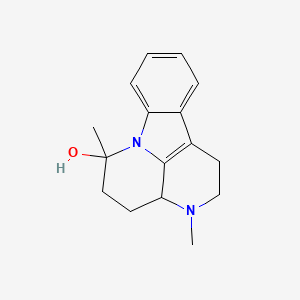
1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3,6-dimethyl- is a complex organic compound with a unique structure that combines elements of indole and naphthyridine
Vorbereitungsmethoden
The synthesis of 1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3,6-dimethyl- typically involves multi-step organic reactions. The synthetic routes often include the formation of the indole and naphthyridine rings, followed by their fusion. Common reagents used in these reactions include strong acids and bases, as well as various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3,6-dimethyl- can be compared with other similar compounds, such as:
- 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-methoxy-
- 3,6-Dimethyl-2,3,3a,4,5,6-hexahydro-6-canthinol hydrochloride
- 1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3-ethyl-6-methyl
These compounds share structural similarities but differ in their specific functional groups and properties, highlighting the uniqueness of 1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol, 2,3,3a,4,5,6-hexahydro-3,6-dimethyl-.
Eigenschaften
CAS-Nummer |
65284-92-6 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
2,6-dimethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-ol |
InChI |
InChI=1S/C16H20N2O/c1-16(19)9-7-14-15-12(8-10-17(14)2)11-5-3-4-6-13(11)18(15)16/h3-6,14,19H,7-10H2,1-2H3 |
InChI-Schlüssel |
CCLFNMOQQGGMHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2C3=C(CCN2C)C4=CC=CC=C4N31)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


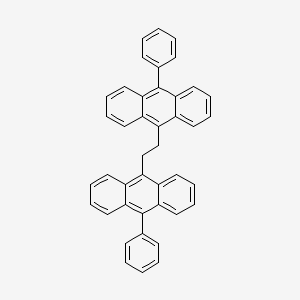
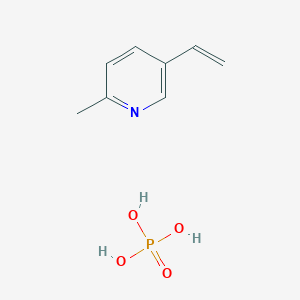

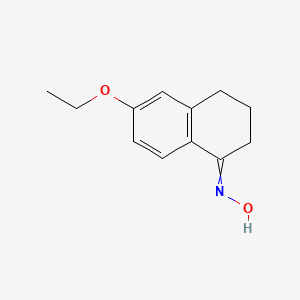
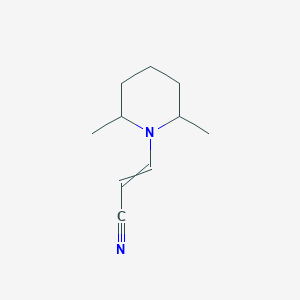
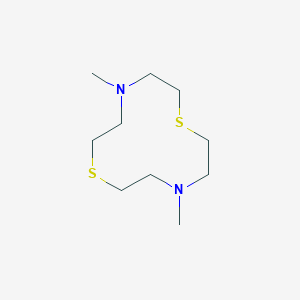
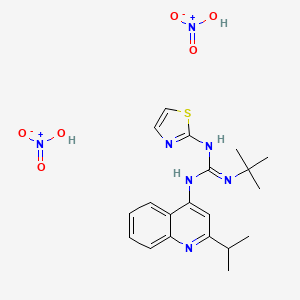
![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
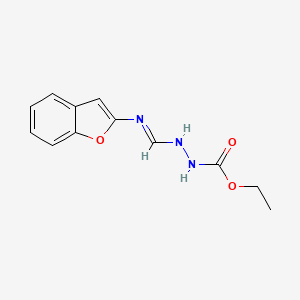

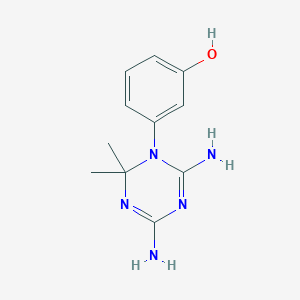
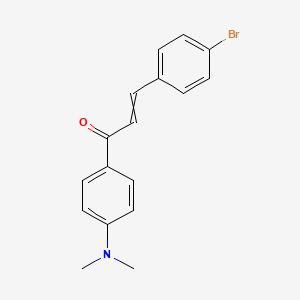
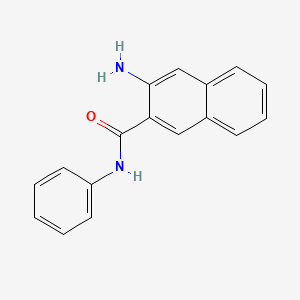
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
